3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
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Overview
Description
3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a compound that belongs to the class of organic compounds known as indazoles. Indazoles are heterocyclic aromatic organic compounds that consist of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of an amino group at the 7th position of the indazole ring and a piperidine-2,6-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-amino-1-methylindazole with piperidine-2,6-dione in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The amino group and the indazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indazole-3-carboxylic acid
- 7-Amino-1-methyl-1H-indazole
- Piperidine-2,6-dione
Uniqueness
3-(7-Amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is unique due to its specific structural features, such as the presence of both an indazole ring and a piperidine-2,6-dione moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C13H14N4O2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
3-(7-amino-1-methylindazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H14N4O2/c1-17-12-7(3-2-4-9(12)14)11(16-17)8-5-6-10(18)15-13(8)19/h2-4,8H,5-6,14H2,1H3,(H,15,18,19) |
InChI Key |
HFUNVIYZQZDQCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N)C(=N1)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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